molecular formula C9H13BrCl2N2 B1377031 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride CAS No. 1384264-75-8

3-(4-Bromophenyl)azetidin-3-amine dihydrochloride

Cat. No.: B1377031
CAS No.: 1384264-75-8
M. Wt: 300.02 g/mol
InChI Key: KRKOCZLAJJLVEZ-UHFFFAOYSA-N
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Description

Fundamental Molecular Parameters

N-(4-bromophenyl)azetidin-3-amine dihydrochloride exhibits a well-defined molecular structure characterized by precise geometric and compositional parameters. The compound possesses the molecular formula C9H13BrCl2N2 with a molecular weight of 300.0229 atomic mass units. The structure incorporates a four-membered azetidine ring system with an amine substituent at position 3 and a 4-bromophenyl group attached to the ring nitrogen atom. The dihydrochloride salt formation involves two hydrochloride molecules that interact with the basic nitrogen centers in the molecule.

The Chemical Abstracts Service registry number 2703780-03-2 uniquely identifies this compound in chemical databases. The MDL number MFCD34551144 provides additional identification in chemical information systems. The SMILES notation Brc1ccc(cc1)NC1CNC1.Cl.Cl represents the structural connectivity, showing the brominated aromatic ring connected to the azetidine nitrogen, with the amine group at position 3 and two chloride counterions.

Crystallographic Structure Determination

Crystallographic analysis reveals the precise three-dimensional arrangement of atoms within the crystal lattice structure. The compound crystallizes in a specific space group that accommodates the molecular geometry while optimizing intermolecular interactions. Single-crystal X-ray diffraction techniques provide detailed information about bond lengths, bond angles, and torsional relationships within the molecule.

The azetidine ring adopts a puckered conformation due to ring strain inherent in four-membered cyclic structures. This ring puckering reduces the angle strain while maintaining the overall structural integrity. The 4-bromophenyl substituent extends from the ring nitrogen in a manner that minimizes steric interactions with other parts of the molecule.

Properties

IUPAC Name

3-(4-bromophenyl)azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;;/h1-4,12H,5-6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKOCZLAJJLVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Intermediate Formation

The initial step involves the bromination of a phenyl precursor or the use of commercially available 4-bromobenzylamine derivatives. For example, 4-bromobenzylamine can be reacted with chloroacetyl chloride to form intermediates suitable for cyclization to the azetidine ring.

Azetidine Ring Formation

Cyclization to form the azetidine ring is commonly achieved through intramolecular nucleophilic substitution or reductive amination processes. Typical conditions include:

  • Use of nucleophilic amine groups attacking halogenated intermediates.
  • Solvents such as dichloroethane or polar aprotic solvents (e.g., DMF, acetonitrile) to facilitate ring closure.
  • Temperature control, often maintaining low temperatures (0–5 °C) to minimize side reactions and decomposition.

A representative procedure involves dissolving the chalcone or intermediate in dichloroethane, cooling to 0 °C, and adding a base such as aqueous sodium hydroxide, followed by hydroxylamine hydrochloride to promote cyclization under biphasic conditions.

Salt Formation

The free base azetidine amine is converted into its dihydrochloride salt by treatment with hydrochloric acid, which improves the compound’s physical properties for handling and storage.

Step Reagents/Conditions Notes Yield (%) (Reported)
Bromination/Starting Material Preparation 4-Bromobenzylamine, chloroacetyl chloride Forms chloroacetyl intermediate Not explicitly reported
Cyclization to Azetidine Dichloroethane, NaOH (10N), hydroxylamine hydrochloride, 0 °C, 90 min Biphasic stirring, temperature control critical 64–68 (similar analogues)
Salt Formation HCl (aqueous or gas) Converts free amine to dihydrochloride salt Quantitative
  • The cyclization step proceeds via nucleophilic attack of the amine on the halogenated intermediate, forming the strained four-membered azetidine ring.
  • Temperature control is crucial to avoid side reactions such as ring opening or formation of aziridine byproducts.
  • Use of less nucleophilic solvents (e.g., isopropanol) can favor selective formation of the azetidine ring without competing side products.
  • Computational studies (DFT calculations) can predict reaction pathways and optimize solvent and temperature conditions for improved yields and selectivity.
Parameter Optimal Range/Condition Impact on Synthesis
Temperature 0–5 °C during cyclization Minimizes side reactions and decomposition
Solvent Dichloroethane, DMF, acetonitrile, or isopropanol Facilitates nucleophilic substitution and ring closure
Base 10N NaOH aqueous solution Promotes deprotonation and cyclization
Reaction Time ~90 minutes for cyclization Sufficient for completion without overreaction
Purification Flash chromatography on silica gel Ensures product purity

The preparation of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride involves bromination of phenyl precursors followed by carefully controlled cyclization to form the azetidine ring. Key factors for successful synthesis include temperature control, choice of solvent, and reaction monitoring through TLC and NMR. The final dihydrochloride salt form improves compound stability and usability in further synthetic or medicinal chemistry applications. The methods are supported by patent literature and peer-reviewed synthetic studies, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that 3-(4-bromophenyl)azetidin-3-amine dihydrochloride exhibits notable antimicrobial and anticancer activities. The bromophenyl moiety may facilitate interactions with specific biological targets, modulating enzyme activity and influencing cellular pathways. Studies have shown that derivatives of azetidine compounds can serve as leads in the development of novel therapeutic agents targeting various diseases, including cancer and infections .

Enzyme Inhibitors and Receptor Ligands

The compound is utilized in studies focusing on enzyme inhibitors and receptor ligands. Its structure allows it to fit into specific binding sites on enzymes, potentially leading to the development of new drugs that can effectively inhibit disease-related enzymes .

Building Blocks for Complex Molecules

This compound serves as a critical building block in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for various synthetic routes, making it versatile in organic chemistry.

Synthetic Methods:

  • The primary synthetic route involves the reaction of 4-bromoaniline with azetidin-3-one in the presence of a base, followed by hydrochloric acid treatment to yield the dihydrochloride salt.
  • Industrial methods focus on optimizing reaction conditions (temperature, time) to ensure high yield and purity.
MethodDescription
Reaction with 4-bromoanilineProduces the compound through nucleophilic substitution reactions.
Use in polymer developmentExplored for creating new materials with unique properties due to its structural characteristics.

Mechanistic Studies

Ongoing research aims to elucidate the mechanisms by which this compound interacts with biological systems. Understanding its binding affinities and interactions with various targets is crucial for its potential therapeutic applications .

Case Studies

Several studies have documented the efficacy of azetidine derivatives in treating specific conditions:

  • Anticancer Activity: Research has demonstrated that modifications of azetidine compounds can enhance their anticancer properties by improving their ability to target cancer cells selectively.
  • Antimicrobial Efficacy: Investigations into the antimicrobial activities of similar compounds have shown promising results against various pathogens, suggesting that this compound may share these beneficial properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The bromophenyl group and azetidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride C₉H₁₁BrCl₂N₂ ~301.99 Bromophenyl group enhances electrophilic reactivity; dihydrochloride improves solubility.
Azetidin-3-amine dihydrochloride C₃H₁₀Cl₂N₂ 145.03 Unsubstituted azetidine core; versatile in nucleophilic additions and cycloadditions.
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride C₁₀H₁₄Cl₂N₆ 347.24 Pyrazolo-pyrazine substituent may enhance π-π stacking in drug-receptor interactions.
1-(Oxan-4-yl)azetidin-3-amine dihydrochloride C₈H₁₈Cl₂N₂O 229.15 Oxan-4-yl group introduces ether functionality, altering hydrophilicity.
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole C₁₇H₁₂BrClN₂O₂ 390.65 Oxadiazole ring with bromophenyl and chlorophenyl groups; anti-inflammatory activity (59.5% inhibition at 20 mg/kg).

Key Observations :

  • Substituent Impact : The bromophenyl group in the target compound distinguishes it from simpler azetidine derivatives (e.g., ), enabling participation in Suzuki-Miyaura couplings due to bromine’s role as a leaving group . This contrasts with oxadiazole derivatives (), where the bromophenyl group contributes to anti-inflammatory activity but lacks the azetidine ring’s conformational rigidity.
  • The oxadiazole analogues () demonstrate that bromophenyl groups can enhance anti-inflammatory efficacy, hinting at similar applications for the target compound .
  • Synthetic Utility : The azetidine core’s reactivity () is retained in the target compound, but the bromophenyl substituent expands its utility in cross-coupling reactions, unlike the oxan-4-yl derivative (), which prioritizes solubility over electrophilicity .

Biological Activity

3-(4-Bromophenyl)azetidin-3-amine dihydrochloride is a chemical compound characterized by its unique azetidine ring structure and the presence of a bromophenyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C9H13BrCl2N2
  • Molecular Weight : Approximately 263.56 g/mol
  • Structure : The compound features a four-membered saturated heterocyclic azetidine ring and a 4-bromophenyl substituent, which influences its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various biological receptors and enzymes. Preliminary studies indicate that compounds with similar structures exhibit diverse interactions based on their substituents, which is essential for predicting pharmacological effects and potential side effects.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

Case Studies and Research Findings

Several studies have explored the biological implications of azetidine derivatives:

  • A study focused on azetidine amino acid derivatives reported significant antiproliferative activity against human solid tumor cell lines, reinforcing the potential of azetidine structures in cancer therapy .
  • Another investigation into related compounds indicated that specific modifications to the azetidine ring could enhance biological activity, demonstrating the importance of structural optimization in drug design .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-(4-bromophenyl)azetidin-3-amine dihydrochlorideSimilar azetidine structureDifferent substitution pattern
1-(4-bromophenyl)-N-methylmethanamineContains a methyl group instead of azetidineExhibits different biological activity
2-(4-bromophenyl)-pyrrolidinePyrrolidine ring instead of azetidinePotentially different pharmacological properties

This table illustrates how variations in substituents and ring structures can lead to distinct biological profiles, highlighting the uniqueness of this compound within this class of compounds.

Q & A

Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity data?

  • Methodological Answer : Reconcile data using orthogonal assays: SPR for binding kinetics, cellular thermal shift assays (CETSA) for target engagement. Apply false-discovery rate (FDR) correction to high-throughput screening hits. Use Bayesian models to integrate cheminformatics and phenotypic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
Reactant of Route 2
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride

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